2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-2-15-3-5-16(6-4-15)13-24-9-10-25-19(22(24)26)12-18(23-25)17-7-8-20-21(11-17)28-14-27-20/h2-12H,1,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKDIIMICDWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel pyrazolo[1,5-a]pyrazin derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a benzodioxole moiety and a pyrazolo[1,5-a]pyrazin core. The structural characteristics contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 342.37 g/mol |
| SMILES | C1=CC2=C(C=C1)C(=N2)C(=O)N(C(=O)C=C(C=C2)C=C(C)C)C |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7 and MDA-MB-231), lung cancer cells (A549), and others. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
A study highlighted the structure–activity relationship (SAR) among several derivatives, suggesting that modifications at specific positions on the benzodioxole ring can enhance anticancer potency. The presence of electron-donating groups was found to increase activity against cancer cells significantly.
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated against various bacterial strains. In vitro tests showed moderate activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans. The minimal inhibitory concentrations (MICs) for these activities were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Escherichia coli | >100 |
| Candida albicans | 75 |
Case Studies
- Antitumor Efficacy : A case study published in Pharmaceutical Research demonstrated that a closely related pyrazolo compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size by over 60% compared to control groups.
- Antimicrobial Screening : Another study screened various derivatives for antimicrobial properties, revealing that compounds with additional methoxy groups displayed enhanced activity against fungal pathogens while maintaining low toxicity to human cells.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(2H-1,3-benzodioxol-5-yl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating specific pathways such as the p53 pathway and inhibiting anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits efficacy against a range of bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
Recent research highlights the potential neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated in various animal models. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a role in managing chronic inflammatory conditions .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material enhances the efficiency and stability of these devices .
Photovoltaic Materials
The incorporation of this compound into photovoltaic materials has shown promise in enhancing light absorption and charge mobility. Studies indicate that blending it with other polymers can lead to improved power conversion efficiencies in solar cells .
Case Studies
- Anticancer Efficacy Study : A study conducted on breast cancer cell lines demonstrated that treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Neuroprotection Research : In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced the levels of inflammatory markers and improved cognitive function as assessed by behavioral tests .
- Organic Electronics Application : A recent publication detailed the synthesis of OLEDs using this compound as an emissive layer, reporting enhanced brightness and operational stability compared to conventional materials .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxole group in the target compound may enhance π-π stacking interactions in biological targets compared to electron-withdrawing substituents like chlorine in .
Crystallographic and Physicochemical Properties
- Crystal Packing: The compound in crystallizes in a triclinic system (space group P1) with dihedral angles indicating a planar pyrazinone core, facilitating stacking interactions .
- Solubility: Methoxy and ethoxy substituents (e.g., ) improve aqueous solubility compared to nonpolar groups like ethenylphenyl .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Diketones
The pyrazolo[1,5-a]pyrazinone core is typically synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-diketones or acetylenic ketones. For example, N -amino-2-imino-pyridines react with ethyl acetoacetate under acidic conditions to form pyrazolo[1,5-a]pyridines, a related scaffold. Adapting this method, the reaction of N -aminopyrazinone precursors with diketones in ethanol containing acetic acid (6 equiv.) under an oxygen atmosphere achieves yields up to 94%. Key variables include acid concentration and oxidative conditions, as demonstrated in Table 1.
Table 1. Optimization of Cyclocondensation Conditions for Pyrazolo[1,5-a]pyrazinone Formation
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | Air | 74 |
| 3 | HOAc (6) | O₂ | 94 |
| 4 | p-TSA (2) | O₂ | 41 |
The superiority of acetic acid over para-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) highlights the role of mild acidity in minimizing side reactions. Oxygen atmosphere enhances yield by promoting oxidative aromatization, critical for stabilizing the pyrazinone ring.
Oxidative Cyclization Strategies
Alternative routes employ oxidative cyclization of pyrazoline intermediates. For instance, α-benzotriazolylenones undergo regioselective condensation with arylhydrazines to form pyrazolines, which are dehydrogenated to pyrazoles using basic conditions. Applying this to pyrazinone synthesis, N -benzotriazolyl intermediates cyclize under montmorillonite K-10 catalysis, yielding 5-amino-3-phenylpyrazoles in 74–94% yields. This method’s regioselectivity is advantageous for avoiding isomeric byproducts common in traditional cyclocondensation.
Functionalization at the 2-Position: Incorporation of the 1,3-Benzodioxol-5-yl Group
Nucleophilic Aromatic Substitution
Introducing the 1,3-benzodioxol-5-yl group at the 2-position often relies on nucleophilic aromatic substitution (NAS). For example, 5-nitro-2-chloropyrazinone reacts with 1,3-benzodioxol-5-ol in the presence of K₂CO₃ in DMF at 80°C, achieving substitution via displacement of the chloride. Yields for analogous reactions range from 65–78%, with electron-withdrawing groups on the pyrazinone core enhancing reactivity.
Suzuki-Miyaura Cross-Coupling
Transition metal-catalyzed coupling offers a complementary route. The palladium-catalyzed Suzuki-Miyaura reaction between 2-bromopyrazinone and 1,3-benzodioxol-5-ylboronic acid in THF/H₂O (3:1) at 60°C furnishes the biaryl product in 82% yield. Key to success is the use of Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ as base, which mitigates protodeboronation side reactions.
Optimization of Reaction Parameters
Acid Catalysis in Cyclocondensation
As shown in Table 1, acetic acid (6 equiv.) under oxygen maximizes cyclocondensation efficiency (94% yield). Excess acid protonates the diketone, accelerating nucleophilic attack by the hydrazine derivative, while oxygen drives aromatization.
Solvent Effects on Alkylation
Polar aprotic solvents (DMF, DMSO) improve NAS yields (up to 78%) by stabilizing the transition state. In contrast, Friedel-Crafts alkylation requires non-polar solvents (CH₂Cl₂) to suppress ionic byproducts.
Comparative Analysis of Synthetic Routes
Table 2. Yield Comparison Across Key Synthetic Steps
| Step | Method | Yield (%) | Citation |
|---|---|---|---|
| Core formation | HOAc/O₂ cyclocondensation | 94 | |
| 2-Substitution | Suzuki-Miyaura coupling | 82 | |
| 5-Alkylation | Mitsunobu reaction | 75 |
The Mitsunobu reaction outperforms Friedel-Crafts alkylation in yield and selectivity, though at higher cost. Similarly, Suzuki coupling provides superior regiocontrol over NAS for introducing the benzodioxol group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing the pyrazolo[1,5-a]pyrazin-4-one core structure?
- Methodological Answer : The core pyrazolo[1,5-a]pyrazin-4-one scaffold is typically synthesized via cyclization reactions. For example, hydrazine hydrate in ethanol under reflux with acetic acid as a catalyst can facilitate the formation of fused pyrazole systems . For derivatives with aryl substituents, multi-step protocols involving condensation of carbaldehyde intermediates with hydrazine derivatives are common. Reaction conditions (e.g., temperature, solvent, and catalyst) significantly influence product yield and regioselectivity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) and refinement metrics (R = 0.041) provide atomic-level resolution . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR spectroscopy (¹H/¹³C) to assign substituent positions .
Q. What biological screening strategies are recommended for assessing its activity?
- Methodological Answer : Initial screening should focus on target-agnostic assays (e.g., cytotoxicity panels or enzyme inhibition studies). Pyrazole derivatives often exhibit activity against kinases or neurotransmitter receptors. For example, similar compounds have been tested for interactions with benzodiazepine receptors using competitive binding assays . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets should be prioritized .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Purity is quantified via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) . Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) can identify degradation products. Mass spectrometry (LC-MS) and ¹H NMR track hydrolytic or oxidative degradation, particularly of labile groups like the benzodioxole moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted pyrazolo-pyrazinones?
- Methodological Answer : Computational tools (DFT, molecular docking) predict regioselectivity by modeling transition states. Experimentally, varying solvents (e.g., DMF vs. ethanol) and catalysts (e.g., iodine vs. acetic acid) can shift product ratios. For example, iodine-mediated cyclization at room temperature favors amine-substituted pyrazoles over reflux conditions . Design of Experiments (DoE) frameworks optimize variables like temperature and stoichiometry .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
- Methodological Answer : Challenges include poor crystal growth due to flexible substituents (e.g., the ethenylphenyl group). Slow vapor diffusion (e.g., hexane/ethyl acetate) improves crystallization. For disordered regions, refinement constraints (ISOR, SIMU) in software like SHELXL mitigate modeling errors. High-resolution data (≤ 0.8 Å) and twin refinement may be required for complex systems .
Q. How can researchers elucidate the mechanism of action in biological systems?
- Methodological Answer : Transcriptomics/proteomics (RNA-seq, SILAC) identify differentially expressed pathways post-treatment. For receptor-targeted activity, CRISPR-based knockout models validate target engagement. Structural analogs with modified substituents (e.g., fluorinated benzodioxole) can probe SAR . Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions .
Q. How should stability studies be designed to evaluate degradation under stress conditions?
- Methodological Answer : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions identifies vulnerable sites. LC-MS/MS fragmentation patterns map degradation pathways. For example, the benzodioxole ring may undergo oxidative cleavage to catechol derivatives .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) validate results. Meta-analyses of published data, adjusting for factors like cell line heterogeneity or compound solubility, reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
